1(2H)-Phthalazinone, (1,3-dimethyl-2-butenylidene)hydrazone

CAS No.:

Cat. No.: VC14490901

Molecular Formula: C14H16N4

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N4 |

|---|---|

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | N-[(E)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine |

| Standard InChI | InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18)/b16-11+ |

| Standard InChI Key | DQGFCLJXYFXXIJ-LFIBNONCSA-N |

| Isomeric SMILES | CC(=C/C(=N/NC1=NN=CC2=CC=CC=C21)/C)C |

| Canonical SMILES | CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

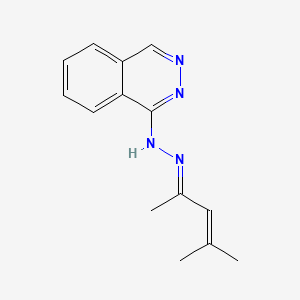

1(2H)-Phthalazinone, (1,3-dimethyl-2-butenylidene)hydrazone is systematically named as 1-[(2E)-2-(4-methylpent-3-en-2-ylidene)hydrazino]phthalazine (IUPAC) and is alternatively designated as BUDRALAZINE in pharmacological contexts . Its molecular formula corresponds to a molecular weight of 240.31 g/mol, with a monoisotopic mass of 240.1375 Da . The compound features a phthalazinone core fused with a hydrazone side chain containing a 1,3-dimethyl-2-butenylidene moiety (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ChemSpider | |

| Average Mass | 240.31 g/mol | |

| Monoisotopic Mass | 240.1375 Da | |

| CAS Registry Number | 78859-43-5 | |

| Double-Bond Stereo | (1E,2E) Configuration |

Structural Analysis

The compound’s phthalazinone core consists of a bicyclic structure with a ketone group at the 1-position. The hydrazone substituent at the 2-position introduces a conjugated system, enhancing stability and reactivity. X-ray crystallography and NMR studies confirm the E-configuration of the hydrazone double bond, which minimizes steric hindrance between the phthalazinone ring and the 4-methylpent-3-en-2-ylidene group .

Synthesis and Catalytic Methodologies

Conventional Synthesis Routes

The parent compound, 1(2H)-phthalazinone (CAS 119-39-1), is typically synthesized via cyclization of phthalaldehydic acid with hydrazines . For BUDRALAZINE, condensation reactions between 1(2H)-phthalazinone and 4-methyl-3-penten-2-one hydrazine derivatives under acidic or catalytic conditions yield the target hydrazone .

Heteropolyacid-Catalyzed Synthesis

A novel method employing Preyssler-type heteropolyacids (e.g., ) as recyclable catalysts significantly enhances reaction efficiency . This approach involves refluxing phthalaldehydic acid with substituted phenylhydrazines in chloroform, achieving yields of 75–92% within 1–2 hours (Table 2) .

Table 2: Catalytic Performance in Synthesis

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1.5 | 92 | |

| 2.0 | 85 | |

| 2.5 | 78 |

The Preyssler catalyst’s high Brønsted acidity and thermal stability facilitate rapid hydrazone formation while minimizing side reactions . Solvent optimization reveals chloroform as optimal due to its polarity and compatibility with heteropolyacid catalysts .

Physicochemical Properties

Thermal Stability and Solubility

BUDRALAZINE exhibits a melting point range of 183–185°C, consistent with its crystalline powder form . It is sparingly soluble in polar solvents like water but dissolves moderately in chloroform, DMSO, and methanol . The compound’s low aqueous solubility (logP ≈ 2.1) suggests lipophilicity, favorable for membrane permeability in pharmacological contexts .

Spectroscopic Data

-

IR: Stretching vibrations at 1670 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), and 3300 cm⁻¹ (N-H) .

-

NMR: NMR (DMSO-d6) signals at δ 8.2–8.5 ppm (aromatic protons), δ 2.1 ppm (methyl groups) .

Pharmacological and Industrial Applications

Drug Discovery Scaffold

The phthalazinone core is a privileged structure in medicinal chemistry, implicated in tyrosine kinase inhibitors and antihypertensive agents . BUDRALAZINE’s hydrazone moiety may serve as a chelating group for metal-binding therapeutics or pro-drug formulations .

Aldehyde Oxidase Substrate

Studies identify 1(2H)-phthalazinone derivatives as substrates for aldehyde oxidase, a hepatic enzyme involved in drug metabolism . This property is critical for predicting pharmacokinetic profiles and avoiding metabolic inactivation.

| Hazard Code | Risk Statement | Precautionary Measure |

|---|---|---|

| Xn | Harmful if swallowed (H302) | Use gloves/eye protection (P280) |

| Skin/eye irritation (H315, H319) | Avoid inhalation (P261) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume